molecular formula C9H14Cl2N2 B1433358 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride CAS No. 1414959-04-8

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Cat. No.: B1433358
CAS No.: 1414959-04-8
M. Wt: 221.12 g/mol
InChI Key: HVKVANIOAWLJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a white solid that is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroisoquinoline is then reacted with amine reagents to introduce the amine group at the 8th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization and recrystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to specific receptors, influencing cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is unique due to its specific combination of tetrahydro and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKVANIOAWLJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
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5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
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5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

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